molecular formula C38H44N4O6 B017028 Oxymorphone-3-methoxynaltrexonazine CAS No. 110320-72-4

Oxymorphone-3-methoxynaltrexonazine

Cat. No.: B017028
CAS No.: 110320-72-4
M. Wt: 652.8 g/mol
InChI Key: ORPKJVOXWSMNDJ-XCKRHRGHSA-N
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Description

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that acts as a selective μ-opioid receptor agonist. This compound is structurally related to oxymorphone and naltrexonazine, but it exhibits unique pharmacological properties due to its specific chemical modifications .

Preparation Methods

The synthesis of oxymorphone-3-methoxynaltrexonazine involves several steps, starting from the precursor compounds oxymorphone and naltrexonazine. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Oxymorphone-3-methoxynaltrexonazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Oxymorphone-3-methoxynaltrexonazine exerts its effects by binding to and activating the μ-opioid receptor. This receptor is a G protein-coupled receptor that mediates the analgesic effects of opioids. Upon binding to the receptor, this compound induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain perception .

Properties

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKJVOXWSMNDJ-XCKRHRGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110320-72-4
Record name Oxymorphone-3-methoxynaltrexonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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